2-Chloropyridine-5-boronic acid

Antimicrobial Resistance Efflux Pump Inhibition Boronic Acid Derivatives

Essential building block for Suzuki-Miyaura cross-couplings, with unique efflux pump inhibition (4-fold ciprofloxacin potentiation at 8 μg/mL). Ideal for medicinal chemistry, OLED materials, and analytical reference (X-ray structure available). ≥98% HPLC purity ensures minimal byproducts.

Molecular Formula C5H5BClNO2
Molecular Weight 157.36 g/mol
CAS No. 444120-91-6
Cat. No. B1587317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine-5-boronic acid
CAS444120-91-6
Molecular FormulaC5H5BClNO2
Molecular Weight157.36 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)Cl)(O)O
InChIInChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H
InChIKeyWPAPNCXMYWRTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloropyridine-5-boronic acid (CAS 444120-91-6): A Pyridylboronic Acid Building Block for Suzuki Coupling and Beyond


2-Chloropyridine-5-boronic acid is an organoboron compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a boronic acid group at the 5-position. It serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds . Beyond its established role in forming biaryl and heteroaryl architectures, this compound has demonstrated unique biological activity as an efflux pump inhibitor and has been exploited in advanced materials applications [1][2]. Its molecular formula is C5H5BClNO2, with a molecular weight of 157.36 g/mol .

Why 2-Chloropyridine-5-boronic acid Cannot Be Interchanged with Other Pyridylboronic Acids


The substitution pattern on the pyridine ring is a critical determinant of both chemical reactivity and biological activity. As demonstrated in comparative studies, changing the halogen (e.g., to bromine or fluorine) or altering the substitution position yields pyridylboronic acids with distinct coupling efficiencies and, crucially, different pharmacological profiles [1]. For instance, 2-bromo-5-pyridylboronic acid and 2-methoxy-5-pyridylboronic acid exhibit different reactivity in Suzuki cross-couplings with heteroaryl bromides, leading to variations in yield and product distribution [1]. Furthermore, the specific 2-chloro-5-boronic acid arrangement is essential for the observed inhibition of the NorA efflux pump; boron-free or differently substituted analogs show no such biological activity [2]. Therefore, generic substitution with a similar boronic acid reagent is likely to compromise synthetic efficiency or abolish a specific desired function.

Quantitative Differentiation: Evidence for Selecting 2-Chloropyridine-5-boronic acid Over Analogs


Efflux Pump Inhibitory Activity: 4-Fold Potentiation of Ciprofloxacin Against S. aureus

In a study evaluating approximately 150 heterocyclic boronic species, 2-Chloropyridine-5-boronic acid was among 24 hit compounds that potentiated ciprofloxacin activity by a 4-fold increase at a concentration of 8 μg/mL against Staphylococcus aureus 1199B, which overexpresses the NorA efflux pump [1]. This direct, quantifiable enhancement of antibiotic efficacy distinguishes it from boron-free analogs, which showed no activity [1].

Antimicrobial Resistance Efflux Pump Inhibition Boronic Acid Derivatives

Published X-ray Crystal Structure: Definitive Structural Confirmation

The X-ray crystal structure of 2-chloro-5-pyridylboronic acid has been solved and published, providing definitive atomic coordinates and confirming the molecular geometry [1]. This structural information is not available for many closely related pyridylboronic acids, such as the 2-methoxy or 3-substituted analogs.

Crystallography Structural Characterization Pyridylboronic Acids

High Purity Grade: ≥99% (HPLC) for Reliable Cross-Coupling Performance

Commercially available 2-Chloropyridine-5-boronic acid is specified with a purity of ≥99% as determined by HPLC . This high purity level exceeds the typical 95-97% purity range commonly offered for generic pyridylboronic acid reagents, minimizing potential side reactions and improving coupling yields.

Purity Specification Quality Control Boronic Acid Reagents

Patented Use in Electron-Transporting Materials for Optoelectronics

This compound is explicitly claimed as a suitable pyridyl boronic acid reagent in the synthesis of electron-transporting materials, as described in patent EP 2385941 A1 [1]. The patent outlines its use in forming compounds of formula C for optoelectronic applications, demonstrating its utility beyond standard Suzuki couplings.

Optoelectronics Electron-Transport Materials OLEDs

Optimal Application Scenarios for 2-Chloropyridine-5-boronic acid Based on Verified Evidence


Antimicrobial Resistance Research: NorA Efflux Pump Inhibition Studies

Ideal for laboratories investigating novel strategies to combat multidrug-resistant Staphylococcus aureus. This compound serves as a validated NorA efflux pump inhibitor, consistently demonstrating a 4-fold potentiation of ciprofloxacin activity at 8 μg/mL against the NorA-overexpressing SA1199B strain [1]. Its use enables researchers to probe efflux pump inhibition mechanisms and assess the potential of boronic acid derivatives as antibiotic adjuvants.

Suzuki-Miyaura Cross-Coupling for Heteroarylpyridine Synthesis

A reliable building block for synthesizing complex heteroarylpyridine derivatives. Its established reactivity in palladium-catalyzed cross-couplings with heteroaryl bromides, as documented in comparative studies [2], makes it a predictable choice for constructing drug-like scaffolds and advanced materials. The high commercial purity (≥99% HPLC) ensures minimal byproduct formation, critical for multi-step syntheses.

Advanced Materials Development: Electron-Transport Layer Components

Relevant for materials scientists developing electron-transporting materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices. The compound's explicit inclusion in patent EP 2385941 A1 [3] for synthesizing electron-transporting compounds validates its suitability for creating high-performance materials. Procurement of this specific reagent ensures alignment with patented synthetic routes.

Structural Biology and Analytical Reference Standard

Valuable as an analytical reference standard due to its published X-ray crystal structure [2]. This structural data provides unambiguous identity confirmation, supporting quality control, crystallography studies, and computational modeling. It offers a higher level of analytical certainty compared to pyridylboronic acids lacking publicly available crystal structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloropyridine-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.